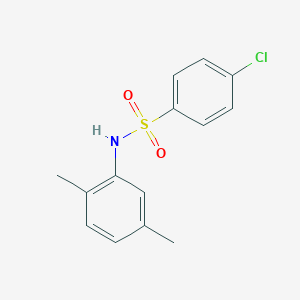

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

Vue d'ensemble

Description

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.79 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation or reduction can lead to different sulfonamide derivatives.

Applications De Recherche Scientifique

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions due to its sulfonamide moiety.

Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is primarily related to its ability to inhibit certain enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide

- 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

- 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to the presence of both chlorine and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .

Activité Biologique

4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound is its ability to inhibit certain enzymes, notably dihydropteroate synthase (DHPS). This enzyme is critical in the folate synthesis pathway in microorganisms. The sulfonamide group of this compound mimics para-aminobenzoic acid (PABA), thereby competing with it for binding to DHPS. This competition leads to a disruption in folic acid synthesis, which is essential for microbial growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest its potential utility in treating bacterial infections.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). Notably, it induces apoptosis in these cells through a dose-dependent mechanism . The selectivity of this compound against cancer cells compared to normal cells indicates a favorable therapeutic window.

In Vitro Studies

- Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 0.65 μM. This level of activity is comparable to standard chemotherapeutic agents like doxorubicin but with a better selectivity index .

- Flow Cytometry Analysis : Flow cytometry assays revealed that the compound significantly induces apoptosis in treated cancer cell lines, suggesting its mechanism involves triggering programmed cell death pathways .

- Enzyme Inhibition Studies : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. Such inhibition could be leveraged for therapeutic strategies against cancers where CA IX plays a role.

Pharmacokinetic Considerations

Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Computational models indicate potential interactions with various biomolecules involved in cardiovascular regulation, further broadening its therapeutic implications .

Data Summary Table

| Activity Type | Target/Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | N/A | Enzyme inhibition |

| Anticancer | MCF-7 | 0.65 μM | Apoptosis induction |

| Anticancer | CEM-13 | N/A | Enzyme inhibition |

| Carbonic Anhydrase Inhibition | CA IX | N/A | Competitive inhibition |

Propriétés

IUPAC Name |

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOARWRMTEQRKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304141 | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-68-4 | |

| Record name | NSC164352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as revealed by the study?

A1: The study reveals that this compound crystallizes with two unique molecules in its asymmetric unit []. These two molecules exhibit distinct conformations, primarily differing in the torsion angles around the C—SO2—NH—C bond (65.3° and 54.6°) and the tilt angles between the two aromatic rings (59.3° and 45.8°) []. Furthermore, the crystal structure reveals the formation of dimers through pairs of N—H⋯O hydrogen bonds facilitated by inversion symmetry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.